1-Tert-butyl-4-methoxycyclohexane
Description
1-Tert-butyl-4-methoxycyclohexane is a substituted cyclohexane derivative featuring a tert-butyl group (-C(CH₃)₃) at position 1 and a methoxy group (-OCH₃) at position 3. The tert-butyl group is highly sterically demanding, influencing the compound’s conformational preferences, while the methoxy group contributes electron-donating effects via resonance.
Properties
CAS No. |
15876-31-0 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
1-tert-butyl-4-methoxycyclohexane |
InChI |
InChI=1S/C11H22O/c1-11(2,3)9-5-7-10(12-4)8-6-9/h9-10H,5-8H2,1-4H3 |
InChI Key |
XMLDPBGRPWQRBE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC(CC1)OC |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)OC |
Other CAS No. |
15876-31-0 74052-93-0 |
Synonyms |
Cyclohexane,1-(1,1-dimethylethyl)-4-methoxy-trans- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key properties of 1-tert-butyl-4-methoxycyclohexane and related derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent at Position 4 | Key Characteristics |
|---|---|---|---|---|
| This compound | C₁₁H₂₂O | ~170 (estimated) | Methoxy (-OCH₃) | Electron-donating group; polar |
| 1-Tert-butyl-4-chlorocyclohexane | C₁₀H₁₉Cl | 174.71 | Chlorine (-Cl) | Electron-withdrawing; axial/equatorial isomerism |
| 1-Tert-butyl-4-ethynylcyclohexane | C₁₂H₂₀ | 164.29 | Ethynyl (-C≡CH) | sp-hybridized; reactive in coupling |
| 1-(tert-butyl)-4-iodocyclohexane | C₁₀H₁₉I | 266.17 | Iodine (-I) | Heavy atom; strong leaving group |
| 4-tert-Butylcyclohexene | C₁₀H₁₈ | 138.25 | Double bond (C=C) | Planar ring; reduced steric flexibility |
Key Observations:
- Steric Effects : The tert-butyl group dominates conformational preferences. In cis-1-tert-butyl-4-chlorocyclohexane, the tert-butyl adopts an equatorial position to minimize 1,3-diaxial strain, forcing the smaller chlorine substituent into an axial position .
- Electronic Effects : Methoxy’s electron-donating nature contrasts with chlorine’s electron-withdrawing properties, influencing reactivity in electrophilic substitutions.
- Molecular Weight : The iodo derivative (266.17 g/mol) is significantly heavier due to iodine’s atomic mass, while the ethynyl derivative (164.29 g/mol) is lighter .
Conformational Stability
- 1-Tert-butyl-4-chlorocyclohexane : Textbook examples highlight steric-driven conformational isomerism. The tert-butyl group’s equatorial preference stabilizes the trans-diequatorial conformer in trans isomers, while cis isomers exhibit axial-equatorial strain .
- This compound : The methoxy group’s smaller size compared to tert-butyl may allow for greater conformational flexibility. However, its equatorial preference (due to tert-butyl’s bulk) could polarize the ring’s electron density, affecting reactivity .
Research Findings
- Chlorodehydroxylation: Studies on 1-methyl-4-t-butylcyclohexanol demonstrate that substituent positioning (e.g., axial chlorine) influences elimination pathways, a principle applicable to methoxy analogs .
- Synthetic Routes : 1-(tert-butyl)-4-iodocyclohexane has documented synthetic routes involving iodination of precursor cyclohexanes, highlighting methodologies that could extend to methoxy derivatives .
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